molecular formula C13H19NO4S B2639742 (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid CAS No. 1220-80-0

(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid

Cat. No. B2639742
CAS RN: 1220-80-0
M. Wt: 285.36
InChI Key: DNBHSCLUHQKGMD-LBPRGKRZSA-N
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Description

“(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid” is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom . The molecular formula of this compound is C13H19NO4S, and its molecular weight is 285.36 .

Scientific Research Applications

Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics

A study focused on generating broad specificity antibodies for sulfonamide antibiotics, developing a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. The approach involved immunizing haptens designed for selectivity against common aminobenzenesulfonylamino moieties, demonstrating direct and accurate measurements in milk without prior sample cleanup (Adrián et al., 2009).

Anticancer Drug Development

Organotin(IV) complexes derived from amino acetate functionalized Schiff bases showed potential as anticancer drugs. These complexes were tested against various human tumor cell lines, showing significant cytotoxicity, which suggests potential for further exploration in cancer therapy (Basu Baul et al., 2009).

Electrochemical and Theoretical Study on Conductive Polymer Electroactive Films

Research on N‑benzoyl derivatives of isoleucine demonstrated their influence on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. These findings have implications for energy storage materials, highlighting the potential to improve electrochemical performance for supercapacitor applications (Kowsari et al., 2018).

EP1 Receptor Selective Antagonists

A study developed functional PGE2 antagonists selective for the EP1 receptor subtype, offering insights into novel drug development opportunities for conditions mediated by this receptor (Naganawa et al., 2006).

properties

IUPAC Name

(2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBHSCLUHQKGMD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid

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